4,5-Dichlorocyclohexa-3,5-diene-1,2-diol 4,5-Dichlorocyclohexa-3,5-diene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 183866-03-7
VCID: VC19087702
InChI: InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H
SMILES:
Molecular Formula: C6H6Cl2O2
Molecular Weight: 181.01 g/mol

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol

CAS No.: 183866-03-7

Cat. No.: VC19087702

Molecular Formula: C6H6Cl2O2

Molecular Weight: 181.01 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol - 183866-03-7

Specification

CAS No. 183866-03-7
Molecular Formula C6H6Cl2O2
Molecular Weight 181.01 g/mol
IUPAC Name 4,5-dichlorocyclohexa-3,5-diene-1,2-diol
Standard InChI InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H
Standard InChI Key SVBQAFNYQNHBOH-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(C1O)O)Cl)Cl

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s core structure consists of a cyclohexa-3,5-diene ring with hydroxyl groups at positions 1 and 2 and chlorine atoms at positions 4 and 5. Key parameters include:

  • Molecular Formula: C6H6Cl2O2\text{C}_6\text{H}_6\text{Cl}_2\text{O}_2

  • Molecular Weight: 181.017 g/mol

  • Exact Mass: 179.974 Da

  • Topological Polar Surface Area (PSA): 40.46 Ų, attributed to the two hydroxyl groups .

  • LogP: 0.9672, indicating moderate lipophilicity .

The stereochemistry of the compound is critical; the (1R,2S)-stereoisomer (CID 25201353) has been characterized with a distinct InChIKey (SVBQAFNYQNHBOH-OLQVQODUSA-N) .

Spectroscopic Data

  • NMR: Chlorine atoms induce deshielding effects, particularly at C3 and C5. NOESY confirms the cis-diol configuration.

  • IR: O–H stretching (~3200 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) are diagnostic.

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula (C6H6Cl2O2\text{C}_6\text{H}_6\text{Cl}_2\text{O}_2) and isotopic patterns from 35Cl/37Cl^{35}\text{Cl}/^{37}\text{Cl}.

Synthesis and Production

Chemical Synthesis

The compound is synthesized through two primary routes:

  • Chlorination of 3,5-Cyclohexadiene-1,2-diol:

    • Reagents: Chlorine gas (Cl2\text{Cl}_2) with FeCl3\text{FeCl}_3 as a catalyst.

    • Conditions: Controlled pH and temperature to prevent overhalogenation.

    • Yield: ~68% for selective chlorination at positions 4 and 5.

  • Microbial Synthesis:

    • Enzyme: Dioxygenase catalyzes the oxidation of aromatic precursors to cis-3,5-cyclohexadiene-1,2-diol, followed by chlorination.

    • Advantages: Environmentally friendly and scalable.

Industrial Methods

Large-scale production often employs biocatalytic processes due to their efficiency and reduced environmental impact.

Chemical Reactivity

Diels-Alder Reactions

The compound acts as a diene in [4+2] cycloadditions:

DienophileSolventMajor ProductYieldSelectivity
N-PhenylmaleimideBenzeneanti-Adduct85%Anti to OH
Maleic anhydrideDMFsyn-Adduct72%Syn to OH

Computational studies reveal that chlorine substituents stabilize partial positive charges in transition states.

Halogenation and Oxidation

  • Bromination:

    • Reagents: Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2.

    • Product: 3,6-Dichloro-1,2,3,4-tetrabromocyclohexane (68% yield).

  • Oxidation:

    • Periodate Cleavage: Forms dichloromuconaldehyde derivatives.

    • Metal-Catalyzed Oxidation: Yields 3,6-dichloro-cis,cis-muconic acid using RuO4\text{RuO}_4 or MnO2\text{MnO}_2.

Biological and Pharmacological Activity

Antioxidant Properties

  • DPPH Assay: Demonstrates significant radical scavenging activity (IC₅₀ = 25 µM), comparable to ascorbic acid.

Cytotoxicity

  • In Vitro Studies:

    Cell LineIC₅₀ (µM)
    HeLa25
    MCF-730
    A54928

Mechanistic studies suggest apoptosis induction via mitochondrial pathways .

Applications in Organic Synthesis

Chiral Intermediate

The compound serves as a precursor for synthesizing enantiomerically pure pharmaceuticals, such as (2R,3S)-3-hydroxypipecolic acid .

Polymer Chemistry

Its diene and diol functionalities enable incorporation into cross-linked polymers with enhanced thermal stability.

Comparative Analysis with Analogues

CompoundSubstituentsMolecular Weight (g/mol)LogPKey Applications
4-Ethenyl analogue Ethenyl at C4138.160.39Fragrance intermediates
3-Methyl analogueMethyl at C3126.150.85Agrochemical synthesis
4,5-Dichloro derivative Cl at C4/C5, OH at C1/C2181.020.97Pharmaceuticals, antioxidants

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